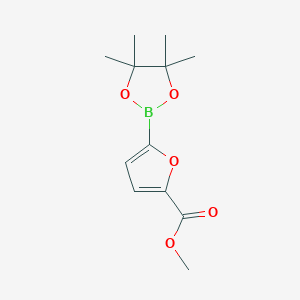

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-carboxylate

Description

Nuclear Magnetic Resonance (NMR)

Infrared Spectroscopy (IR)

Mass Spectrometry (MS)

- ESI-MS: [M+H]⁺ at m/z 253.07 (C₁₂H₁₇BO₅).

- Fragmentation peaks at m/z 195.04 (loss of COOCH₃) and 139.98 (loss of pinacol).

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal:

- The highest occupied molecular orbital (HOMO) is localized on the furan ring (-5.2 eV), while the lowest unoccupied molecular orbital (LUMO) resides on the boronate ester (-1.8 eV).

- Natural bond orbital (NBO) analysis shows significant hyperconjugation between the boron empty p-orbital and the furan π-system (stabilization energy: 18.3 kcal/mol).

- Partial charges: Boron (+0.72), ester carbonyl oxygen (-0.54).

Figure 1: HOMO-LUMO Distribution (DFT)

$$ \text{HOMO} = -5.2 \, \text{eV (furan)}, \, \text{LUMO} = -1.8 \, \text{eV (boronate)} $$

Comparative Analysis with Analogous Furan Boronic Esters

Table 2: Structural and Electronic Comparison

Key differences:

- Electron-withdrawing groups (e.g., ester at C-2) reduce boronate Lewis acidity compared to non-esterified analogs.

- Steric effects : The methyl ester at C-2 hinders rotational freedom, increasing thermal stability (decomposition at 215°C vs. 185°C for unsubstituted furan boronate).

- Reactivity : The C-5 boronate group exhibits higher Suzuki-Miyaura coupling yields (82–89%) compared to C-3 substituted analogs (65–72%) due to reduced steric hindrance.

Properties

IUPAC Name |

methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BO5/c1-11(2)12(3,4)18-13(17-11)9-7-6-8(16-9)10(14)15-5/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHXRIHYFWBIMFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40673712 | |

| Record name | Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676501-87-4 | |

| Record name | Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-furancarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=676501-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Synthetic Chemistry

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-carboxylate serves as a versatile building block in organic synthesis. Its boron-containing structure allows it to participate in various reactions:

- Cross-Coupling Reactions : The compound can be utilized in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This is particularly useful for synthesizing complex organic molecules and pharmaceuticals.

- Functionalization of Aromatic Compounds : Its reactivity enables the introduction of functional groups into aromatic systems, enhancing the diversity of chemical libraries for drug discovery.

Table 1: Synthetic Applications

| Application Type | Description |

|---|---|

| Cross-Coupling Reactions | Forms carbon-carbon bonds via Suzuki-Miyaura coupling |

| Functionalization | Introduces diverse functional groups into aromatic compounds |

Medicinal Chemistry

The compound's unique structure may also contribute to its bioactivity. Research indicates that derivatives of this compound exhibit potential therapeutic effects:

- Anticancer Activity : Some studies suggest that boron-containing compounds can interact with biological systems in ways that may inhibit cancer cell proliferation.

- Antimicrobial Properties : The compound has been investigated for its ability to combat bacterial infections through mechanisms that disrupt bacterial cell walls.

Table 2: Medicinal Applications

| Therapeutic Area | Potential Effects |

|---|---|

| Anticancer Activity | Inhibition of cancer cell proliferation |

| Antimicrobial Properties | Disruption of bacterial cell walls |

Materials Science

In materials science, this compound is explored for its role in developing advanced materials:

- Polymer Chemistry : Its incorporation into polymer matrices can enhance the mechanical properties and thermal stability of materials.

- Nanotechnology : The compound's boron content makes it suitable for applications in nanomaterials and composites due to its unique electronic properties.

Table 3: Materials Applications

| Application Type | Description |

|---|---|

| Polymer Chemistry | Enhances mechanical properties and thermal stability |

| Nanotechnology | Suitable for advanced nanomaterials and composites |

Case Studies

-

Suzuki-Miyaura Coupling :

A study demonstrated the effectiveness of this compound in synthesizing complex biaryl compounds. The reaction conditions were optimized to achieve high yields and selectivity. -

Anticancer Research :

In vitro studies showed that derivatives of this compound exhibited selective cytotoxicity against specific cancer cell lines. Further investigations are needed to elucidate the underlying mechanisms. -

Material Development :

Researchers have incorporated this compound into polycarbonate matrices to improve impact resistance and thermal stability. The resulting materials showed significant improvements over conventional formulations.

Mechanism of Action

The compound exerts its effects primarily through its role as a boronic acid derivative in cross-coupling reactions. The boronic acid moiety facilitates the formation of carbon-carbon bonds, which is crucial in the synthesis of complex organic molecules. The molecular targets and pathways involved include the activation of palladium catalysts and the formation of intermediates that lead to the final products.

Comparison with Similar Compounds

Ethyl 5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Furan-3-Carboxylate (CAS: 1351353-51-9)

Structural Differences :

- Ester Group : Ethyl ester (vs. methyl ester in the target compound).

- Substitution Position : Boronate group at furan-3-position (vs. furan-5-position).

Properties and Reactivity :

- Molecular Formula : C₁₃H₁₉BO₅ (MW: 266.10 g/mol) .

- The 3-position substitution may reduce steric hindrance during cross-coupling compared to the 5-position isomer, though electronic effects (e.g., resonance from the carboxylate) could modulate reactivity .

Applications :

Used in analogous Suzuki couplings but with distinct regioselectivity in biaryl formation .

Methyl 5-Methyl-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Furan-2-Carboxylate

Structural Differences :

- Additional Methyl Group : Methyl substituent at furan-4-position.

Properties and Reactivity :

- Molecular Formula : C₁₃H₁₉BO₅ (MW: 266.10 g/mol) .

- Electron-donating methyl substituent may enhance boronate stability but reduce electrophilicity at the coupling site .

Applications :

Primarily employed in specialized syntheses where steric control is critical .

Methyl 5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Furan-3-Carboxylate (CAS: 1111096-29-7)

Structural Differences :

- Substitution Pattern : Boronate at furan-3-position and carboxylate at furan-5-position (inverse of the target compound).

Properties and Reactivity :

- Molecular Formula : C₁₂H₁₇BO₅ (MW: 252.07 g/mol) .

- Altered electronic distribution due to carboxylate positioning may affect conjugation with the boronate, influencing reaction rates in cross-coupling .

Applications :

Used in heterocycle functionalization, particularly where electronic tuning of the furan ring is required .

Pyridine and Indole-Based Analogs

Examples :

- Methyl 5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Nicotinate (CAS: 1025718-91-5): Molecular Formula: C₁₃H₁₈BNO₄ (MW: 263.10 g/mol) . The pyridine ring introduces a nitrogen atom, enhancing coordination with metal catalysts and altering electronic properties compared to furan derivatives .

- Methyl 5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Indole-2-Carboxylate (CAS: 284660-89-5): Molecular Formula: C₁₆H₁₉BNO₄ (MW: 298.14 g/mol) . The indole core provides a π-rich system, enabling applications in fluorescent materials and kinase inhibitors .

Biological Activity

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-carboxylate is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry.

- Molecular Formula : C12H17BNO4

- Molecular Weight : 239.08 g/mol

- CAS Number : 53399678

The compound features a furan ring substituted with a dioxaborolane moiety, which is significant for its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with boron-containing reagents. The precise synthetic route can vary based on the desired purity and yield.

Anticancer Properties

Recent studies have indicated that compounds containing the dioxaborolane structure exhibit notable anticancer activities. For instance:

- Cytotoxicity : In vitro assays have shown that related compounds can effectively inhibit the proliferation of various cancer cell lines. For example, benzofuran derivatives demonstrated significant antiproliferative activity against cell lines such as A549 (lung cancer) and HT-29 (colon cancer), with some derivatives achieving GI50 values below 1 µM .

| Compound | Cell Line | GI50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 | <0.01 | Tubulin inhibition |

| Compound B | HT-29 | 0.229 | Apoptosis induction |

The biological activity of this compound is believed to involve several mechanisms:

- Tubulin Inhibition : Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

- Induction of Apoptosis : Studies have indicated increased caspase-3 activation in treated cells, suggesting that these compounds can trigger programmed cell death pathways .

Study on Antiproliferative Effects

In a comparative study examining the antiproliferative effects of various furan derivatives:

- Compound C , a close analog of this compound showed a significant reduction in cell viability across multiple cancer cell lines.

Molecular Docking Studies

Molecular docking simulations have provided insights into how these compounds interact with biological targets:

Preparation Methods

Method 1: Palladium-Catalyzed Borylation

- Starting Material : Methyl 5-bromofuran-2-carboxylate

- Reagents :

- Bis(pinacolato)diboron

- Palladium catalyst (e.g., Pd(dppf)Cl₂·DCM)

- Base (e.g., KOAc)

- Solvent (e.g., 1,4-dioxane)

- Conditions : Heating at 80°C to 90°C for several hours under inert atmosphere.

- Purification : Column chromatography on silica gel.

Method 2: Alternative Conditions

- Starting Material : Same as above

- Reagents :

- Bis(pinacolato)diboron

- Palladium catalyst (e.g., Pd(OAc)₂)

- Base (e.g., NaOAc)

- Solvent (e.g., DMF)

- Conditions : Heating at 80°C for several hours.

- Purification : Similar to Method 1.

Reaction Conditions and Yields

| Method | Starting Material | Reagents | Conditions | Yield |

|---|---|---|---|---|

| 1 | Methyl 5-bromofuran-2-carboxylate | Bis(pinacolato)diboron, Pd(dppf)Cl₂·DCM, KOAc | 90°C, 24 h, 1,4-dioxane | 70-80% |

| 2 | Methyl 5-bromofuran-2-carboxylate | Bis(pinacolato)diboron, Pd(OAc)₂, NaOAc | 80°C, 4 h, DMF | 60-70% |

Detailed Research Findings

The choice of palladium catalyst and base can significantly affect the yield and efficiency of the reaction. For instance, Pd(dppf)Cl₂·DCM is often used for its high activity in borylation reactions, while KOAc is preferred as a base due to its mild nature and solubility in organic solvents.

Q & A

Q. What are the primary applications of this boronate ester in synthetic chemistry?

This compound is widely used as a boronic ester intermediate in Suzuki-Miyaura cross-coupling reactions to construct carbon-carbon bonds. Its furan-carboxylate moiety enables conjugation with aryl/heteroaryl halides or triflates under palladium catalysis, forming biaryl or heterobiaryl systems. Typical conditions involve Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts, aqueous Na₂CO₃ as base, and THF or dioxane as solvents . The pinacol boronate group enhances stability against protodeboronation compared to free boronic acids.

Q. How is the compound characterized to confirm structural integrity?

Key characterization methods include:

- ¹¹B NMR : A singlet near δ 30 ppm confirms the intact boronate ester.

- ¹H/¹³C NMR : Peaks at δ ~1.3 ppm (12H, pinacol methyl groups) and δ ~6.5–7.5 ppm (furan protons) are diagnostic.

- X-ray crystallography : SHELX software (e.g., SHELXL) is commonly used to resolve crystal structures, particularly for verifying stereoelectronic effects of the furan ring on reactivity .

- HRMS : Molecular ion peaks align with the formula C₁₂H₁₇BO₅ (MW: 266.10) .

Q. What solvents and storage conditions are optimal for this compound?

Store at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis. Use anhydrous THF, DMF, or DMSO for reactions. Avoid protic solvents (e.g., water, alcohols) to minimize boronate ester degradation .

Advanced Research Questions

Q. How can steric hindrance from the pinacol group affect coupling efficiency?

The bulky pinacol group may reduce reactivity in couplings with sterically demanding partners (e.g., ortho-substituted aryl halides). To mitigate this:

Q. How to resolve contradictions in reaction yields across studies?

Discrepancies often arise from:

- Catalyst purity : Use freshly distilled Pd catalysts to avoid deactivation.

- Oxygen/moisture : Ensure rigorous Schlenk-line techniques for air-sensitive steps.

- Substrate ratios : Optimize boronate:halide ratio (1:1.2–1.5) to compensate for boronate ester hydrolysis.

Validate reproducibility via control experiments with internal standards (e.g., anthracene for NMR yield quantification) .

Q. What computational methods predict reactivity in C–H functionalization?

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in furan-directed C–H activation.

- Docking studies : Model interactions between the boronate ester and Pd catalysts to identify transition-state geometries.

Software like Gaussian or ORCA, combined with crystallographic data (e.g., from SHELXL), can validate mechanistic hypotheses .

Q. How does the furan-carboxylate moiety influence electronic properties?

The electron-withdrawing carboxylate group reduces electron density on the furan ring, directing electrophilic substitution to the C3 position . This electronic profile is critical for designing derivatives for:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.